![molecular formula C7H6FNO3 B128867 1-Fluoro-2-methoxy-3-nitrobenzene CAS No. 484-94-6](/img/structure/B128867.png)
1-Fluoro-2-methoxy-3-nitrobenzene
Overview
Description
“1-Fluoro-2-methoxy-3-nitrobenzene” is a chemical compound with the molecular formula C7H6FNO3 . It is a derivative of benzene, which is a type of aromatic compound. The molecule consists of a benzene ring substituted with a fluoro group, a methoxy group, and a nitro group .
Synthesis Analysis
The synthesis of “1-Fluoro-2-methoxy-3-nitrobenzene” could involve several steps, including a Friedel Crafts acylation, a conversion from the acyl group to an alkane, and a nitration . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Molecular Structure Analysis
The molecular structure of “1-Fluoro-2-methoxy-3-nitrobenzene” can be represented as a benzene ring with a fluoro group, a methoxy group, and a nitro group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .
Chemical Reactions Analysis
The chemical reactions involving “1-Fluoro-2-methoxy-3-nitrobenzene” could include electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The arenium ion is conjugated but not aromatic .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Fluoro-2-methoxy-3-nitrobenzene” include its molecular weight, boiling point, density, and refractive index . For example, the boiling point of a similar compound, nitromethane (MW 61), is 101°C, whereas 2-propanone (MW 58) has a boiling point of 56°C .
Scientific Research Applications
Bioprocessing and Protein Labeling
- Photoprobe for Proteins : 2-fluoro-6-nitroanisole has been employed as an alternative biochemical photoprobe for proteins . Researchers use it to study protein interactions, folding, and conformational changes. Its photoreactivity allows for precise labeling and tracking of protein behavior.
Mechanism of Action
The mechanism of action for the reactions of “1-Fluoro-2-methoxy-3-nitrobenzene” involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
The future directions for the study and use of “1-Fluoro-2-methoxy-3-nitrobenzene” could involve further exploration of its synthesis, reactions, and properties. This could include the development of new synthesis methods, the investigation of new reactions, and the study of its physical and chemical properties under various conditions .
properties
IUPAC Name |
1-fluoro-2-methoxy-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPBBFKWSJLAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344657 | |
Record name | 2-fluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-methoxy-3-nitrobenzene | |
CAS RN |
484-94-6 | |
Record name | 2-fluoro-6-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40344657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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